Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate
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Overview
Description
Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate is an organic compound that features a unique combination of a benzoselenophene ring, a sulfanyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate typically involves the following steps:
Formation of the Benzoselenophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Sulfanyl Group: The benzoselenophene ring is then functionalized with a sulfanyl group using thiol reagents.
Esterification: The final step involves the esterification of the intermediate compound with ethyl 3-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoselenophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoselenophene derivatives.
Scientific Research Applications
Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoselenophene ring and sulfanyl group can play crucial roles in these interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester functional group but lacks the benzoselenophene and sulfanyl groups.
Ethyl 3-bromopropanoate: Similar ester functional group but lacks the benzoselenophene and sulfanyl groups.
Benzoselenophene derivatives: Compounds with the benzoselenophene ring but different functional groups.
Uniqueness
Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate is unique due to the combination of the benzoselenophene ring, sulfanyl group, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61775-99-3 |
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Molecular Formula |
C14H16O2SSe |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
ethyl 3-(1-benzoselenophen-2-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C14H16O2SSe/c1-2-16-14(15)7-8-17-10-12-9-11-5-3-4-6-13(11)18-12/h3-6,9H,2,7-8,10H2,1H3 |
InChI Key |
QYLNYSJLMAWWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
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